REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][cH:8][n:9]1.[F:10][c:11]1[c:12]([B:18]([OH:19])[OH:20])[cH:13][c:14]([F:17])[cH:15][cH:16]1>>[c:2]1(-[c:12]2[c:11]([F:10])[cH:16][cH:15][c:14]([F:17])[cH:13]2)[c:3]([C:4]#[N:5])[cH:6][cH:7][cH:8][n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1cc(F)ccc1F
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Name
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Type
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product
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Smiles
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N#Cc1cccnc1-c1cc(F)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |